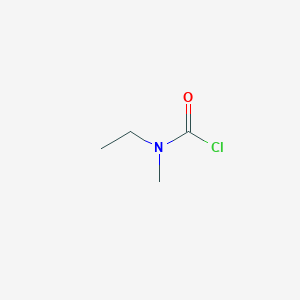

N-Ethyl-N-methylcarbamoyl chloride

Overview

Description

N-Ethyl-N-methylcarbamoyl chloride (NEMC), also known as ethyl methylcarbamate (EMC), is an organochloride compound with the molecular formula C3H7ClN2O. It is a colorless liquid that is soluble in polar organic solvents. NEMC is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals, agrochemicals, and other chemicals. NEMC is also used as a catalyst in the synthesis of polymers, polyesters, and polyurethanes.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methodology N-Ethyl-N-methylcarbamoyl chloride has been synthesized using a practical and convenient process. The synthesis involves the methylation of N-benzylideneethylamine by dimethyl sulfate, followed by hydrolyzation and neutralization with sodium hydroxide. N-methylethylamine is then reacted with triphogene to afford this compound, yielding an overall yield of 57.1%. This process offers advantages such as milder reaction conditions, a simpler process, and a higher yield compared to other reported methods (Deng, 2008).

Chemical Properties and Isomerism The compound displays interesting chemical behavior such as restricted C-N bond rotation, leading to the formation of rotamers (s-Z and s-E) upon rotation around the C(O)N bond. The s-E isomer is usually the global minimum, but preference for it is typically less than 1 kcal/mol. The rotamer interconversion involves two possible transition state structures: TS syn and TS anti. In the case of N-benzyl-N-methylcarbamoyl chlorides, the preferred transition state is TS syn, attributed to a stabilizing gauche effect. This phenomenon has been analyzed using various spectroscopic techniques, affirming the accuracy of the structure assignments (Horwath & Benin, 2008).

Applications in Organic Synthesis

Transformation into Secondary α-Ketoamides this compound has been used in the aminocarbonylation of acid chlorides with carbamoylsilane to transform acid chlorides into corresponding secondary α-ketoamides. This method avoids the reaction of products α-ketoamides with carbamoylsilane in situ during the aminocarbonylation reaction. The methoxymethyl group, serving as an amino protecting group, can be easily converted into a hydrogen atom by simple acid hydrolysis (Ma, Liu, & Chen, 2016).

Synthesis of N-Methoxy-N-methylamides N-Methoxy-N-methylamides (Weinreb amides), which are effective carbonyl equivalents reacting with organometallics to provide various carbonyl functional groups, have been synthesized using N-methoxy-N-methylcarbamoyl chloride. The amides generated are stable and form metal-chelated intermediates in reactions (Lee & Park, 2002).

Photolabile Protecting Groups and Polymerization

Photolabile Alcohol Protecting Groups this compound derivatives have been utilized as photolabile protecting groups for alcohols. This group is easily incorporated by chemical coupling and can be cleanly removed by photolysis in protic solvents from 254 to 365 nm, offering a straightforward pathway for alcohol protection and deprotection (Loudwig & Goeldner, 2001).

Catalysis in Polymerization this compound has been used in the catalysis of atom transfer radical polymerization (ATRP) of methyl methacrylate. The catalysis offers controlled polymerization up to a certain molecular weight, demonstrating the compound's effectiveness in the polymerization process (Zhu & Yan, 2000).

Safety and Hazards

N-Ethyl-N-methylcarbamoyl Chloride is a dangerous compound. It causes severe skin burns and eye damage, and it may be corrosive to metals . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It should be stored in a corrosive resistant container with a resistant inner liner .

properties

IUPAC Name |

N-ethyl-N-methylcarbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-3-6(2)4(5)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVYDRLPXWFRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459696 | |

| Record name | N-Ethyl-N-methylcarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42252-34-6 | |

| Record name | N-Ethyl-N-methylcarbamic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42252-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N-methylcarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic chloride, N-ethyl-N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary use of N-Ethyl-N-methylcarbamoyl chloride in pharmaceutical synthesis?

A: this compound is a crucial reagent in the synthesis of Rivastigmine, a drug used for the treatment of Alzheimer's disease. It acts as an acylating agent, reacting with (S)-3-[(1-dimethylamino)ethyl]phenol to form the carbamate moiety present in the Rivastigmine structure. [, ]

Q2: What is a novel and efficient synthesis route for this compound?

A: A recent study [, ] describes a practical synthesis of this compound starting from benzaldehyde and ethylamine. The process involves the following steps:

Q3: How is the presence of this compound monitored in pharmaceutical products?

A: this compound is considered a genotoxic impurity in Rivastigmine Tartrate drug substances. Sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GCMS) are employed for its detection and quantification. This method utilizes a capillary GC column with electron impact ionization (EI) in selective ion monitoring (SIM) mode and can detect the impurity at levels as low as 2.0 μg/g. []

Q4: Are there any known positional isomers or analogs of this compound with potential pharmaceutical applications?

A: Research has explored the synthesis of positional isomers and analogs of Neostigmine methylsulfate, another anticholinesterase agent. [] While the specific structures aren't detailed in the provided abstract, this suggests ongoing investigations into related compounds that might possess desirable pharmacological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)